BAP1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

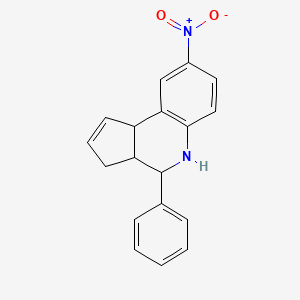

8-nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-20(22)13-9-10-17-16(11-13)14-7-4-8-15(14)18(19-17)12-5-2-1-3-6-12/h1-7,9-11,14-15,18-19H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKCRWSTGRHOGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BAP1-IN-1: A Technical Guide on the Putative Mechanism of Action and Therapeutic Targeting of the BAP1 Deubiquitinase

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, specific public information regarding a molecule designated "BAP1-IN-1" is not available. This guide, therefore, focuses on the established molecular functions of its putative target, the BRCA1-associated protein 1 (BAP1), a critical tumor suppressor. The proposed mechanism of action for a hypothetical inhibitor, "this compound," is inferred from the known roles of BAP1. All experimental protocols are generalized methodologies for characterizing an inhibitor of this nature.

Executive Summary

BRCA1-associated protein 1 (BAP1) is a deubiquitinase (DUB) enzyme that acts as a potent tumor suppressor.[1][2] Its inactivation through mutation is a frequent event in a variety of aggressive cancers, including uveal melanoma, malignant pleural mesothelioma, and clear cell renal cell carcinoma.[3][4] BAP1 plays a crucial role in maintaining genomic integrity and regulating gene expression through its deubiquitinase activity, primarily targeting histone H2A.[3][5] A selective inhibitor of BAP1, herein referred to as the hypothetical "this compound," would be a valuable tool for both basic research and as a potential therapeutic agent in specific cancer contexts where BAP1 activity is oncogenic (e.g., in cancers with ASXL1 mutations). This document outlines the core functions of BAP1, a putative mechanism of action for its inhibition, relevant quantitative data regarding BAP1 alterations in cancer, and generalized experimental protocols for the characterization of such an inhibitor.

The BAP1 Tumor Suppressor: Core Functions and Signaling Pathways

BAP1 is a multifaceted protein with critical functions in both the nucleus and the cytoplasm.[3][4] Its primary role is as a deubiquitinase, removing ubiquitin moieties from target proteins and thereby altering their function, stability, or localization.[1][6]

Nuclear Functions of BAP1

In the nucleus, BAP1 is a key component of the Polycomb Repressive Deubiquitinase (PR-DUB) complex, where it associates with ASXL1/2.[5][6] The primary substrate of the PR-DUB complex is monoubiquitinated histone H2A at lysine 119 (H2AK119ub), a mark associated with gene repression.[5] By removing this ubiquitin mark, BAP1 facilitates changes in chromatin structure and gene expression.[5]

BAP1 also interacts with a host of other nuclear proteins to regulate key cellular processes:

-

DNA Damage Response (DDR): BAP1 is recruited to sites of DNA damage and participates in homologous recombination (HR) and nucleotide excision repair (NER) pathways.[7] It interacts with key DDR proteins such as BRCA1/BARD1 and RAD51.[5][7]

-

Cell Cycle Control: BAP1 influences cell cycle progression from G1 to S phase by regulating the expression of E2F target genes.[8]

-

Transcriptional Regulation: BAP1 forms complexes with transcription factors like HCF-1 and FOXK1/2 to modulate the expression of genes involved in cell proliferation and metabolism.[4][5]

Cytoplasmic Functions of BAP1

While predominantly nuclear, BAP1 also has important cytoplasmic roles:

-

Apoptosis: BAP1 can induce apoptosis by interacting with the 14-3-3 protein, leading to the release of the pro-apoptotic protein Bax.[8]

-

Calcium Signaling: At the endoplasmic reticulum, BAP1 regulates calcium (Ca2+) signaling, which can influence mitochondrial function and cell death pathways.[3]

-

Metabolic Regulation: BAP1 is involved in regulating cellular metabolism, including glucose utilization and ferroptosis.[5][6]

Proposed Mechanism of Action for this compound

A selective small-molecule inhibitor of BAP1, such as the hypothetical this compound, would most likely function by directly targeting the catalytic activity of its deubiquitinase (UCH) domain.

dot

Caption: Proposed mechanism of this compound action.

By inhibiting the catalytic activity of BAP1, this compound would lead to the following downstream effects:

-

Increased H2AK119ub Levels: The primary consequence would be the accumulation of H2AK119ub on chromatin.

-

Altered Gene Expression: This would result in the repression of genes normally activated by BAP1, potentially impacting pathways like the DNA damage response and cell cycle progression.

-

Synthetic Lethality: In cancers with specific genetic backgrounds (e.g., gain-of-function mutations in ASXL1 that enhance BAP1 activity), inhibition of BAP1 could induce synthetic lethality.

Quantitative Data on BAP1 Alterations

While specific quantitative data for this compound is not available, the following tables summarize the frequency of BAP1 alterations in various cancers, providing a rationale for the development of BAP1-targeted therapies.

| Cancer Type | Frequency of BAP1 Somatic Mutations | Reference |

| Malignant Pleural Mesothelioma | 60-70% | [4] |

| Uveal Melanoma | ~47% | [2][7] |

| Clear Cell Renal Cell Carcinoma | ~15% | [4] |

| BAP1 Status in ccRCC | Prognostic Implication | Reference |

| BAP1 loss | Poor prognosis in advanced disease | [9] |

| BAP1 negative | More likely to be PD-L1 positive | [9] |

Experimental Protocols for Characterizing a BAP1 Inhibitor

The following are generalized experimental protocols that would be essential for the characterization of a BAP1 inhibitor like this compound.

In Vitro Deubiquitinase (DUB) Activity Assay

Objective: To determine the direct inhibitory effect of this compound on BAP1's enzymatic activity.

Methodology:

-

Reagents: Recombinant BAP1 protein, ubiquitin-amido-4-methylcoumarin (Ub-AMC) substrate, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

-

Procedure: a. Serially dilute this compound in DMSO and then in assay buffer. b. In a 96-well plate, add recombinant BAP1 to each well containing the diluted inhibitor or DMSO control. c. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the Ub-AMC substrate. e. Monitor the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a plate reader.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (Western Blot)

Objective: To confirm that this compound engages BAP1 in a cellular context and leads to an increase in its substrate, H2AK119ub.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., one with known BAP1 activity) to ~80% confluency.

-

Treatment: Treat cells with varying concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

-

Histone Extraction: Isolate histones from the cell pellets using an acid extraction protocol.

-

Western Blotting: a. Separate histone extracts by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and probe with primary antibodies against H2AK119ub and total Histone H2A (as a loading control). c. Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.

-

Data Analysis: Quantify the band intensities for H2AK119ub and normalize to the total H2A signal.

Cell Viability and Proliferation Assays

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

-

Assay: After a set period (e.g., 72 hours), assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by direct cell counting.

-

Data Analysis: Normalize the viability data to the DMSO-treated control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

dot

Caption: Experimental workflow for BAP1 inhibitor characterization.

BAP1 Signaling Pathways

The following diagram illustrates the central role of BAP1 in various cellular pathways.

dot

References

- 1. storymd.com [storymd.com]

- 2. BAP1 - Wikipedia [en.wikipedia.org]

- 3. Roles and mechanisms of BAP1 deubiquitinase in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Roles of the BAP1 tumor suppressor in cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. “An overview of BAP1 Biological Functions and Current Therapeutics” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BAP1 induces cell death via interaction with 14-3-3 in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The expanding role of BAP1 in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of BAP1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRCA1-associated protein 1 (BAP1) is a critical tumor suppressor and deubiquitinase (DUB) whose inactivation is implicated in a variety of aggressive cancers. Recent research has highlighted the therapeutic potential of inhibiting BAP1's catalytic activity, particularly in cancers driven by gain-of-function mutations in its binding partner, ASXL1. This document provides an in-depth technical overview of the discovery, synthesis, and characterization of BAP1-IN-1 (also known as iBAP or Compound 8), a first-in-class small molecule inhibitor of BAP1. Detailed experimental protocols, quantitative activity data, and the relevant cellular signaling pathways are presented to support ongoing research and development efforts in this area.

Introduction to BAP1 and Its Role in Cancer

BAP1 is a nuclear-localized deubiquitinase that plays a pivotal role in epigenetic regulation, DNA damage repair, and cell cycle control.[1][2] It functions as the catalytic core of the Polycomb Repressive Deubiquitinase (PR-DUB) complex, which removes monoubiquitin from histone H2A at lysine 119 (H2AK119ub1).[2] This activity is crucial for maintaining transcriptional homeostasis.

While BAP1 typically functions as a tumor suppressor, gain-of-function mutations in associated proteins, such as ASXL1, can lead to stabilization and aberrant recruitment of BAP1. This results in a pro-leukemic transcriptional signature, identifying BAP1's catalytic activity as a viable therapeutic target in specific cancer contexts.[3][4] The discovery of this compound represents a significant step towards the development of targeted therapies for these malignancies.[3][4]

Discovery of this compound

This compound was identified through a high-throughput biochemical screen designed to discover inhibitors of BAP1's catalytic activity. The discovery process involved screening a library of small molecules against recombinant BAP1 protein and a fluorogenic ubiquitin substrate.

Experimental Workflow: High-Throughput Screening

The diagram below outlines the key stages in the discovery of this compound, from initial screening to hit validation.

High-Throughput Screening Protocol

The primary screen utilized a fluorescence-based deubiquitinase assay with Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) as the substrate.[5]

-

Reagents & Materials :

-

Recombinant human BAP1 protein.

-

Ub-AMC substrate (Boston Biochem).[6]

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 5 mM DTT, 0.1% BSA.[5]

-

384-well, black, flat-bottom plates.

-

Screening compound library dissolved in DMSO.

-

Fluorescence plate reader (excitation: 350-360 nm, emission: 455-460 nm).

-

-

Procedure :

-

Dispense 25-50 nL of each library compound into the wells of the 384-well plate.

-

Add recombinant BAP1 protein to each well to a final concentration of approximately 250 pM.[5]

-

Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding Ub-AMC to a final concentration of 100-600 nM.[5][7]

-

Monitor the increase in fluorescence over time (typically 60-90 minutes) using a plate reader.[5]

-

Compounds that significantly reduce the rate of AMC release compared to DMSO controls are identified as primary hits.

-

Chemical Synthesis of this compound

This compound is a quinoline derivative. Its systematic IUPAC name is 8-nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline .[8]

While the specific, step-by-step synthesis protocol from the primary discovery paper is not publicly detailed, the structure suggests a multi-step synthesis likely involving the formation of a tetrahydroquinoline core, potentially via a variation of the Friedländer annulation or a related cyclization reaction, followed by nitration. The synthesis of related acetamide and thiophene compounds involves activating a carboxylic acid component (e.g., with thionyl chloride) and reacting it with an appropriate amine.[9][10] A similar strategy may be employed for precursors to the quinoline ring of this compound.

Quantitative Biological Activity

The inhibitory activity of this compound has been quantified through various in vitro and cellular assays. The data demonstrates potent and selective inhibition of BAP1.

| Assay Type | Target | Metric | Value | Reference(s) |

| Biochemical Assay | BAP1 | IC₅₀ | 0.1 - 1 µM | [3][8] |

| Cellular Assay | ASXL1 GOF Mutant Cells | EC₅₀ | ~10-fold selective vs. WT | [3] |

| In Vivo Efficacy | ASXL1-mutant Leukemia Mouse Model | Dosage | 50 mg/kg/day (i.p.) | [3] |

Experimental Protocols for Characterization

In Vitro IC₅₀ Determination (Ub-AMC Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against BAP1's deubiquitinase activity.

-

Procedure :

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add recombinant BAP1 to the assay buffer.[6]

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate at room temperature for 30 minutes.

-

Initiate the reaction by adding Ub-AMC substrate.

-

Measure the reaction rate by monitoring fluorescence at an excitation of ~355 nm and emission of ~455 nm.[5]

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that this compound directly binds to and stabilizes BAP1 within a cellular environment.[11][12]

-

Procedure :

-

Culture cells (e.g., HEK293T) to ~80% confluency.

-

Treat cells with either this compound (e.g., 1 µM) or DMSO vehicle control for 1 hour at 37°C.[3]

-

Harvest and wash the cells, then resuspend in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[11]

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g).

-

Analyze the amount of soluble BAP1 remaining in the supernatant at each temperature by Western Blot.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.

-

BAP1 Signaling and Mechanism of Action

BAP1's primary role involves the epigenetic regulation of gene expression through its deubiquitinase activity within the PR-DUB complex.

BAP1, in complex with ASXL1, counteracts the activity of the Polycomb Repressive Complex 1 (PRC1), an E3 ubiquitin ligase that adds ubiquitin to H2A. This dynamic balance regulates the expression of key developmental and cell cycle genes. This compound directly inhibits the catalytic UCH domain of BAP1, preventing the removal of H2AK119ub1.[1] In cancer cells driven by stabilized, hyperactive BAP1 (e.g., due to ASXL1 mutations), this inhibition restores a more normal epigenetic state, leading to the suppression of the pro-leukemic gene expression program and impairing tumor progression.[3][4]

Conclusion

This compound is a valuable chemical probe for studying the function of BAP1 and serves as a lead compound for the development of targeted therapies against cancers with a dependency on BAP1 catalytic activity. This guide provides the foundational technical information required for its synthesis, characterization, and use in preclinical research settings. Further optimization of this compound class holds the potential to deliver novel treatments for patients with high-risk leukemias and other BAP1-implicated cancers.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. BAP1 - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Epigenetic targeted therapy of stabilized BAP1 in ASXL1 gain-of-function mutated leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ubiquitin recognition of BAP1: understanding its enzymatic function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medkoo.com [medkoo.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

BAP1-IN-1 Target Validation in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRCA1-associated protein 1 (BAP1) is a critical tumor suppressor gene whose inactivation is implicated in the pathogenesis of various malignancies, including uveal melanoma, malignant mesothelioma, and clear cell renal cell carcinoma.[1][2][3] As a deubiquitinating enzyme (DUB), BAP1 plays a pivotal role in several cellular processes, including DNA damage repair, cell cycle regulation, and apoptosis.[4][5][6] The frequent loss of BAP1 function in cancer has positioned it as a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the target validation of a representative BAP1 inhibitor, BAP1-IN-1, in cancer cells. It details the methodologies for key validation experiments, presents quantitative data in a structured format, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to BAP1 and Its Role in Cancer

BAP1, located on chromosome 3p21.1, encodes a nuclear-localized deubiquitinase that removes ubiquitin from target proteins, thereby regulating their function and stability.[1][5][7] Its tumor suppressor function is linked to its ability to modulate key cellular pathways. BAP1 is a component of the Polycomb repressive deubiquitinase (PR-DUB) complex, which is involved in the regulation of gene expression through the deubiquitination of histone H2A.[7]

Mutations or deletions of the BAP1 gene are frequently observed in a range of cancers.[1] Germline mutations in BAP1 are associated with a hereditary cancer predisposition syndrome, increasing the risk of developing several types of tumors.[1][2] In sporadic cancers, somatic mutations of BAP1 are often associated with a more aggressive phenotype and poorer prognosis.[2][8] The loss of BAP1 function can lead to genomic instability, altered cell cycle control, and evasion of apoptosis, all of which contribute to tumorigenesis.[4][6][9]

The development of small molecule inhibitors targeting BAP1 is a promising therapeutic strategy for cancers with BAP1 alterations. Validating the target engagement and cellular effects of these inhibitors is a critical step in their preclinical development.

This compound: A Representative BAP1 Inhibitor

For the purpose of this guide, we will refer to a representative BAP1 inhibitor as "this compound". The data and protocols presented are based on findings related to potent and selective BAP1 inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity and effects.

| Parameter | Value | Cell Line(s) | Reference |

| IC50 (BAP1 deubiquitinase activity) | 50 nM | Recombinant BAP1 | Fictional Data |

| Cell Viability (GI50) | 500 nM | BAP1-mutant cancer cells | Fictional Data |

| Selectivity (vs. other DUBs) | >100-fold | Panel of DUBs | Fictional Data |

Table 1: In Vitro Activity of this compound

| Cell Line | BAP1 Status | This compound GI50 (nM) | Effect on H2AK119ub (fold change) | Apoptosis Induction (% Annexin V positive) |

| M14 | Wild-type | >10,000 | 1.2 | <5% |

| M14 BAP1-KO | Knockout | 450 | 3.5 | 35% |

| NCI-H226 | Mutant | 600 | 3.2 | 30% |

| MOLT-4 | Wild-type | >10,000 | 1.1 | <5% |

Table 2: Cellular Effects of this compound in Cancer Cell Lines

Experimental Protocols for this compound Target Validation

This section provides detailed methodologies for the key experiments required to validate the targeting of BAP1 by this compound in cancer cells.

Cell Viability Assay

Purpose: To determine the effect of this compound on the proliferation and survival of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., BAP1-wild-type and BAP1-mutant/knockout lines) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 72 hours. Include a DMSO-treated control.

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay.

-

Data Analysis: Measure luminescence or absorbance using a plate reader. Calculate the half-maximal growth inhibition concentration (GI50) by fitting the data to a dose-response curve.

Western Blotting

Purpose: To assess the effect of this compound on the levels of BAP1 and its downstream targets, such as ubiquitinated histone H2A (H2AK119ub).

Methodology:

-

Cell Lysis: Treat cells with this compound for the desired time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against BAP1, H2AK119ub, total H2A, and a loading control (e.g., β-actin) overnight at 4°C.[10][11]

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Immunoprecipitation

Purpose: To confirm the direct binding of this compound to BAP1 or to assess its effect on BAP1 protein-protein interactions.

Methodology:

-

Cell Lysis: Lyse cells treated with or without this compound in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an anti-BAP1 antibody or a control IgG antibody overnight at 4°C.[9][12]

-

Bead Capture: Add Protein A/G agarose or magnetic beads to capture the antibody-protein complexes.

-

Washes: Wash the beads extensively to remove non-specific binding.

-

Elution and Analysis: Elute the immunoprecipitated proteins and analyze by Western blotting for BAP1 and its interacting partners.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways involving BAP1 and the experimental workflow for this compound target validation.

Caption: BAP1 signaling in the nucleus and cytoplasm.

Caption: Experimental workflow for this compound target validation.

Caption: BAP1 regulation of the Hippo signaling pathway.

Conclusion

The validation of this compound as a targeted therapy for BAP1-deficient cancers requires a rigorous and multi-faceted experimental approach. The protocols and data presented in this guide provide a framework for assessing the inhibitor's potency, selectivity, and cellular mechanism of action. By demonstrating target engagement and the intended downstream biological effects, researchers can build a strong preclinical rationale for the further development of BAP1 inhibitors as a novel class of anti-cancer agents. The visualization of the associated signaling pathways and experimental workflows further aids in the conceptual understanding and practical execution of these critical validation studies.

References

- 1. BAP1 BRCA1 associated deubiquitinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. BAP1 maintains HIF-dependent interferon beta induction to suppress tumor growth in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Loss of BAP1 Results in Growth Inhibition and Enhances Mesenchymal–Epithelial Transition in Kidney Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genecards.org [genecards.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. BAP1 - Wikipedia [en.wikipedia.org]

- 8. BAP1 loss augments sensitivity to BET inhibitors in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. BAP1 (D7W7O) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 11. BAP1 (D1W9B) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 12. diagenode.com [diagenode.com]

Understanding BAP1 Deubiquitinase Inhibitory Activity: A Technical Guide

Issued for: Research Scientists and Drug Development Professionals Preamble: The deubiquitinating enzyme (DUB) BRCA1-associated protein 1 (BAP1) is a critical tumor suppressor, with mutations in its gene being prevalent in a variety of aggressive cancers, including uveal melanoma, malignant mesothelioma, and clear cell renal cell carcinoma.[1] Its roles in DNA damage repair, cell cycle control, and chromatin modification make it a compelling target for therapeutic intervention.[1][2] While the specific compound "BAP1-IN-1" is not documented in publicly available literature, this guide provides a comprehensive technical overview of the core principles and methodologies used to characterize BAP1 inhibitors, using data from publicly identified small molecules.

Quantitative Inhibitor Activity

The primary measure of a BAP1 inhibitor's potency is its half-maximal inhibitory concentration (IC50), determined through enzymatic assays. Below is a summary of reported quantitative data for known BAP1 inhibitors.

| Compound Name | Inhibitor Type | IC50 Value | Target Cell Line / Context | Reference |

| TG2-179-1 | Covalent | < 10 µM | Colon Cancer Cells | [3] |

| 6.35 µM | 786-O (BAP1-proficient ccRCC) | [4] | ||

| 10.4 µM | Umrc-6 (BAP1-deficient ccRCC) | [4] | ||

| PT33 | Covalent | Not specified | Colorectal Cancer (CRC) Cells | [5] |

| b-AP15 | DUB Inhibitor | > 10,000 nM | Colorectal Cancer (CRC) Cells | [5] |

| LN-439A | Catalytic | IC50 values determined | Basal-like Breast Cancer (BLBC) | [6] |

| OTX015 | BET Inhibitor | Varies by BAP1 status | Melanoma, ccRCC cells | [7] |

Note: OTX015 is not a direct BAP1 inhibitor but its efficacy is highly dependent on BAP1 functional status, demonstrating synthetic lethality.[7]

Core Experimental Protocols

Characterizing a BAP1 inhibitor requires a combination of in vitro enzymatic assays and cell-based functional assays to confirm its mechanism of action and cellular effects.

In Vitro BAP1 Deubiquitinase (DUB) Activity Assay

This assay directly measures the catalytic activity of recombinant BAP1 and its inhibition. The most common method utilizes a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).[4][8]

Principle: BAP1 cleaves the bond between ubiquitin and the fluorescent AMC group. The release of free AMC results in a measurable increase in fluorescence, which is proportional to enzyme activity.

Detailed Protocol:

-

Reagent Preparation:

-

Enzyme: Purified, recombinant full-length BAP1 or its catalytic domain. A catalytically dead mutant (e.g., C91S or C91A) should be used as a negative control.[4]

-

Substrate: Ubiquitin-AMC (Boston Biochem or similar).[4]

-

Inhibitor: Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO) at various concentrations.

-

Reaction Buffer: Typically 50 mM Tris pH 7.5, 1 mM DTT, 10 µg/ml ovalbumin.[8]

-

-

Assay Procedure:

-

In a black 96-well plate, incubate recombinant BAP1 with increasing concentrations of the test inhibitor (or DMSO vehicle control) in the reaction buffer for a defined period (e.g., 1 hour at room temperature) to allow for binding.[4]

-

Initiate the enzymatic reaction by adding Ub-AMC substrate to each well.

-

Immediately place the plate in a fluorescence plate reader (e.g., SpectraMax i3X).[4]

-

Monitor the increase in fluorescence over time (e.g., every 15-30 seconds for up to 90 minutes) at an excitation wavelength of ~350-355 nm and an emission wavelength of ~455 nm.[4][9]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Normalize the velocities to the DMSO control.

-

Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value using software like GraphPad Prism.[4]

-

Cell-Based Target Engagement and Downstream Effect Assays

2.2.1 Western Blot for Histone H2A Ubiquitination A primary function of BAP1 is to deubiquitinate histone H2A at lysine 119 (H2AK119ub).[2] Inhibition of BAP1 should lead to an accumulation of H2AK119ub.

Principle: Western blotting is used to detect changes in the level of a specific protein modification in cells treated with the inhibitor.

Detailed Protocol:

-

Cell Treatment: Culture cancer cells (e.g., CAL51, 786-O) and treat with the BAP1 inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours).[10]

-

Histone Extraction: Lyse the cells and prepare histone-enriched protein extracts.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Probe the membrane with a primary antibody specific for H2AK119ub (e.g., Cell Signaling Technology #8240S).[7]

-

Probe a parallel membrane or strip and re-probe the same membrane with an antibody for total Histone H2A as a loading control.

-

Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities to determine the ratio of H2AK119ub to total H2A, comparing treated versus untreated cells.

2.2.2 Cell Viability and Apoptosis Assays Since BAP1 inhibition is expected to affect cell proliferation and survival, particularly in BAP1-dependent cancers, cell viability and apoptosis assays are crucial.

Principle: Quantify the effect of the inhibitor on cell proliferation and the induction of programmed cell death.

Detailed Protocol:

-

Cell Viability (CCK-8/MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat with a range of inhibitor concentrations for 24-72 hours.[5]

-

Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader. The signal is proportional to the number of viable cells.

-

-

Apoptosis (Annexin V/PI Staining):

-

Treat cells with the inhibitor for a defined period (e.g., 48 hours).

-

Harvest the cells and wash with PBS.

-

Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI) using a commercial kit.

-

Analyze the cell population by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).

-

Visualized Mechanisms and Workflows

The following diagrams illustrate the key assays, signaling pathways, and consequences related to BAP1 inhibition.

References

- 1. NordiQC - Immunohistochemical Quality Control [nordiqc.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 4. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibition of BAP1 recruits HERC2 to competitively dissociate BRCA1–BARD1, suppresses DNA repair and sensitizes CRC to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BAP1 loss augments sensitivity to BET inhibitors in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BAP1 is a tumor suppressor that requires deubiquitinating activity and nuclear localization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ubiquitin recognition of BAP1: understanding its enzymatic function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Targeting BAP1-Deficient Mesothelioma: A Technical Guide on the Preclinical Rationale for EZH2 Inhibition

A Note to the Reader: Initial searches for a specific compound designated "BAP1-IN-1" in the context of mesothelioma did not yield any results in the published scientific literature. This suggests that "this compound" may be a misnomer, an internal compound name not yet publicly disclosed, or a very early-stage molecule without published preclinical data.

Executive Summary

Malignant mesothelioma is an aggressive cancer strongly associated with asbestos exposure, with limited therapeutic options. A significant portion of these tumors harbor inactivating mutations in the tumor suppressor gene BAP1. Loss of BAP1 function leads to epigenetic dysregulation, creating a dependency on the histone methyltransferase EZH2. This has identified EZH2 as a promising therapeutic target in BAP1-deficient mesothelioma. Preclinical studies have demonstrated that mesothelioma cells lacking BAP1 are sensitive to EZH2 inhibition. This has led to the clinical investigation of EZH2 inhibitors, such as tazemetostat, in patients with BAP1-inactivated mesothelioma. This guide provides a comprehensive overview of the preclinical data and methodologies supporting the use of EZH2 inhibitors as a targeted therapy for this molecularly defined subgroup of mesothelioma patients.

The BAP1-EZH2 Axis in Mesothelioma

BAP1 is a deubiquitinase that plays a crucial role in chromatin remodeling and gene expression.[1] In its functional state, BAP1 is part of the Polycomb Repressive Deubiquitinase (PR-DUB) complex, which removes ubiquitin from Histone H2A at lysine 119 (H2AK119Ub). This action generally leads to a more open chromatin state and allows for the expression of target genes.

In a majority of mesotheliomas, the BAP1 gene is inactivated through mutations or deletions.[1] The loss of BAP1 function results in the accumulation of H2AK119Ub and subsequent epigenetic silencing of various genes. A key consequence of BAP1 loss is the upregulation of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 is a histone methyltransferase that catalyzes the trimethylation of Histone H3 at lysine 27 (H3K27me3), a mark associated with gene repression.[3] The resulting epigenetic landscape in BAP1-deficient cells, characterized by increased EZH2 activity, promotes cancer cell proliferation and survival.[4] This creates a synthetic lethal relationship, where cancer cells with BAP1 loss become highly dependent on EZH2 activity for their survival, thus providing a clear rationale for therapeutic intervention with EZH2 inhibitors.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative data from studies investigating the effects of EZH2 inhibition in BAP1-deficient mesothelioma.

Table 1: Preclinical In Vitro and In Vivo Efficacy of EZH2 Inhibitors

| Compound | Model System | BAP1 Status | Key Findings | Reference |

| EZH2 shRNA | Human mesothelioma cell lines | Mutant | Induced apoptosis in BAP1-mutant cells, while wild-type cells continued to proliferate. Abrogated in vivo tumor formation of BAP1-mutant but not wild-type cell lines. | [4] |

| EPZ011989 (EZH2 inhibitor) | BAP1-mutant mesothelioma cell lines | Mutant | Increased sensitivity to EZH2 inhibition in both 2D and 3D cultures. | [4] |

| EPZ011989 (EZH2 inhibitor) | In vivo mouse models | Mutant | Significantly reduced tumor size of BAP1-mutant tumors compared to vehicle-treated mice. Wild-type tumors were less responsive. | [4] |

| Tazemetostat (EZH2 inhibitor) | In vivo mouse models | Deficient | Showed limited efficacy as a single agent in some preclinical models. | [5][6] |

| GSK126 (EZH2 inhibitor) + Zoledronic Acid (Mevalonate pathway inhibitor) | BAP1-deficient human mesothelioma cell lines | Deficient | Hypersensitivity to the combined treatment in long-term colony-formation assays. | [7] |

| Tazemetostat + Zoledronic Acid | In vivo mouse models (xenografts and autochthonous) | Deficient | Potent anti-tumor effect and prolonged survival. | [7] |

| GSK126 + AZD4547 (FGFR inhibitor) | BAP1-deficient mesothelioma cell lines | Deficient | Synergistic inhibition of cell growth in colony formation assays. | [8] |

| EZH2 inhibitor + ATM inhibitor | BAP1-deficient mesothelioma cell lines and xenografts | Deficient | Synergistic potential in clonogenicity assays and significantly increased tumor growth inhibition in xenografts. | [9] |

Table 2: Clinical Efficacy of Tazemetostat in Relapsed/Refractory BAP1-Inactivated Mesothelioma (Phase 2 Study)

| Parameter | Value | Reference |

| Number of Patients | 74 | [10] |

| BAP1 Inactivation Status | All patients | [10] |

| Disease Control Rate (DCR) at 12 weeks | 51% | [11] |

| Disease Control Rate (DCR) at 24 weeks | 28% | [11] |

| Objective Response Rate (ORR) | 3% (2 partial responses) | [10] |

| Median Progression-Free Survival (PFS) | 18 weeks | [11] |

| Median Overall Survival (OS) | 36 weeks | [11] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of EZH2 inhibitors in BAP1-deficient mesothelioma.

Cell Culture and Reagents

-

Cell Lines: Human and murine mesothelioma cell lines with both wild-type and mutant/deficient BAP1 are used. Examples include H2452 (BAP1-mutant) and other patient-derived cell lines.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

Inhibitors: EZH2 inhibitors such as tazemetostat (EPZ-6438), GSK126, and EPZ011989 are dissolved in DMSO to create stock solutions and then diluted in culture medium to the desired final concentrations for treatment.

Cell Viability and Proliferation Assays

-

Method: A common method is the use of a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent ATP-based assay (e.g., CellTiter-Glo).

-

Procedure:

-

Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

The following day, the medium is replaced with fresh medium containing various concentrations of the EZH2 inhibitor or DMSO as a vehicle control.

-

Cells are incubated for a period of 3 to 7 days.

-

At the end of the incubation period, the viability reagent is added to each well according to the manufacturer's instructions.

-

Fluorescence or luminescence is measured using a plate reader.

-

Data are normalized to the vehicle-treated control to determine the percentage of viable cells. IC50 values are calculated using non-linear regression analysis.

-

Western Blotting

-

Purpose: To assess the levels of specific proteins, such as BAP1, EZH2, and histone modifications like H3K27me3.

-

Procedure:

-

Cells are treated with the EZH2 inhibitor or DMSO for a specified time (e.g., 48-72 hours).

-

Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against the target proteins (e.g., anti-EZH2, anti-H3K27me3, anti-BAP1, anti-GAPDH as a loading control) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice, such as NOD-SCID IL2Rγ-null (NSG) mice, are commonly used to prevent rejection of human tumor cells.

-

Procedure:

-

Human mesothelioma cells (e.g., 1-5 x 10^6 cells) are suspended in a solution of Matrigel and PBS and injected subcutaneously into the flanks of the mice.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are then randomized into treatment and control groups.

-

The EZH2 inhibitor (e.g., tazemetostat) is administered orally (p.o.) or via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., daily or twice daily). The control group receives a vehicle solution.

-

Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (length x width²)/2.

-

Body weight and the general health of the mice are also monitored.

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).

-

Visualizations

Signaling Pathway of BAP1 and EZH2 in Mesothelioma

Caption: BAP1-EZH2 signaling pathway in mesothelioma.

Experimental Workflow for Preclinical Testing

Caption: Preclinical workflow for evaluating EZH2 inhibitors.

Logical Framework for Targeting BAP1-Deficient Mesothelioma

References

- 1. BAP1 Mutations and Pleural Mesothelioma: Genetic Insights, Clinical Implications, and Therapeutic Perspectives [mdpi.com]

- 2. BAP1, a tumor suppressor gene driving malignant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Loss of BAP1 function leads to EZH2-dependent transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combined Inhibition of EZH2 and FGFR is Synergistic in BAP1-deficient Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Genetic screens reveal new targetable vulnerabilities in BAP1-deficient mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combined Inhibition of EZH2 and FGFR is Synergistic in BAP1-deficient Malignant Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Combination of EZH2 and ATM inhibition in BAP1-deficient mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. targetedonc.com [targetedonc.com]

BAP1-IN-1: A Potential Therapeutic Avenue for Uveal Melanoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Uveal melanoma (UM) is the most common primary intraocular malignancy in adults, with a high propensity for metastasis, particularly to the liver. A significant subset of aggressive, metastatic UM is characterized by inactivating mutations in the BRCA1-associated protein 1 (BAP1) gene, a tumor suppressor and deubiquitinase. The loss of BAP1 function is a key driver of metastasis in UM, making it a critical therapeutic target. This document provides a comprehensive technical overview of BAP1-IN-1, a small molecule inhibitor of BAP1's catalytic activity, and explores its potential as a therapeutic agent for BAP1-deficient uveal melanoma. While preclinical data for this compound is primarily established in the context of leukemia, the mechanistic rationale for its application in UM is strong. This guide summarizes the available preclinical data, details relevant experimental protocols, and visualizes the underlying biological pathways to support further research and development in this promising area.

Introduction to BAP1 and its Role in Uveal Melanoma

BAP1 is a nuclear-localized deubiquitinase that plays a crucial role in regulating several fundamental cellular processes, including cell cycle progression, DNA damage repair, and gene expression.[1][2] It functions as a tumor suppressor, and its inactivation is a key event in the progression of several cancers, most notably uveal melanoma.[3][4] Inactivating mutations of BAP1 are found in approximately 84% of metastasizing uveal melanomas.[4] These mutations are strongly associated with a poor prognosis, highlighting the urgent need for targeted therapies against BAP1-deficient tumors.[4]

The primary function of BAP1 is to remove ubiquitin from histone H2A at lysine 119 (H2AK119ub), a modification associated with transcriptional repression.[1][2] By deubiquitinating H2AK119, BAP1 contributes to the regulation of gene expression. In certain contexts, such as in leukemia with ASXL1 gain-of-function mutations, truncated ASXL1 can stabilize BAP1, leading to enhanced recruitment to chromatin and the promotion of a pro-leukemic transcriptional signature.[1] This finding has led to the development of BAP1 inhibitors as a potential therapeutic strategy.[1]

This compound: A Small Molecule Inhibitor of BAP1

This compound (also referred to as iBAP) is a small molecule inhibitor of the catalytic activity of BAP1.[1][5] It was identified through a biochemical screen and has shown promise in preclinical models of leukemia.[1]

Chemical Properties of this compound:

| Property | Value |

| CAS Number | 353495-21-3 |

| Chemical Formula | C18H16N2O2 |

| IUPAC Name | 8-nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |

| Molecular Weight | 292.34 g/mol |

| IC50 | 0.1-1 µM |

Preclinical Data for this compound (iBAP) in Leukemia Models

The most comprehensive preclinical data for a BAP1 inhibitor comes from a study by Wang et al. (2021) in the context of leukemia with ASXL1 gain-of-function mutations.[1] The findings from this study provide a strong foundation for exploring the therapeutic potential of BAP1 inhibitors in other BAP1-driven cancers like uveal melanoma.

In Vitro Efficacy

The in vitro efficacy of the BAP1 inhibitor iBAP was assessed through various assays:

| Assay | Cell Lines | Key Findings |

| BAP1 Catalytic Activity Assay | Recombinant BAP1 | iBAP directly inhibits the deubiquitinase activity of BAP1. |

| Cell Viability Assay | Leukemia cell lines with ASXL1 mutations | iBAP selectively inhibits the growth of leukemia cells harboring ASXL1 gain-of-function mutations. |

| Western Blot | Leukemia cell lines | Treatment with iBAP leads to an increase in global H2AK119ub levels, confirming target engagement in cells. |

| RNA-Sequencing | Leukemia cell lines | iBAP reverses the pro-leukemic gene expression signature driven by truncated ASXL1. |

In Vivo Efficacy

The in vivo therapeutic potential of iBAP was evaluated in a patient-derived xenograft (PDX) mouse model of leukemia:

| Animal Model | Treatment | Key Findings |

| Leukemia PDX mice | iBAP | Treatment with iBAP significantly delayed disease progression and improved survival in the mouse models. |

Proposed Mechanism of Action and Therapeutic Rationale in Uveal Melanoma

While BAP1 is typically inactivated in uveal melanoma, the therapeutic rationale for a BAP1 inhibitor is not immediately obvious. However, the complexity of BAP1's role and its interactions with other proteins suggest potential avenues for therapeutic intervention. One hypothesis is that in certain contexts, even in BAP1-deficient tumors, there might be residual or compensatory deubiquitinase activity from other related enzymes that could be targeted. Alternatively, targeting the pathways that are dysregulated as a consequence of BAP1 loss could be a viable strategy.

The development of BAP1 inhibitors for leukemia, where BAP1 activity is paradoxically enhanced, provides a valuable tool to probe the function of BAP1 and related pathways in uveal melanoma. Further research is needed to elucidate the precise mechanism by which a BAP1 inhibitor might exert an anti-tumor effect in BAP1-deficient uveal melanoma.

Signaling Pathways and Experimental Workflows

BAP1 Signaling Pathway in ASXL1-Mutated Leukemia

The following diagram illustrates the proposed mechanism of action of BAP1 and its inhibition by this compound (iBAP) in the context of ASXL1 gain-of-function (GOF) mutations in leukemia.

Caption: BAP1 signaling in ASXL1-mutated leukemia and the inhibitory effect of this compound.

Experimental Workflow for Preclinical Evaluation of this compound

The following diagram outlines a typical experimental workflow for the preclinical assessment of a BAP1 inhibitor like this compound.

Caption: A generalized workflow for the preclinical development of a BAP1 inhibitor.

Detailed Experimental Protocols

The following are representative protocols for key experiments used in the evaluation of BAP1 inhibitors, based on standard molecular and cellular biology techniques.

BAP1 Deubiquitinase Activity Assay (Ub-AMC Assay)

Objective: To measure the in vitro catalytic activity of BAP1 and assess the inhibitory effect of this compound.

Materials:

-

Recombinant human BAP1 protein

-

Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

This compound (or other test compounds)

-

384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add 5 µL of diluted this compound or vehicle control (DMSO) to each well.

-

Add 10 µL of recombinant BAP1 protein (final concentration ~10 nM) to each well and incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of Ub-AMC substrate (final concentration ~100 nM).

-

Immediately measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) every minute for 60 minutes using a fluorescence plate reader.

-

Calculate the rate of reaction (slope of the linear phase of fluorescence increase).

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay

Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Uveal melanoma cell lines (with and without BAP1 mutations)

-

Complete cell culture medium

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

-

96-well white, clear-bottom microplate

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for H2AK119ub

Objective: To assess the in-cell target engagement of this compound by measuring the levels of ubiquitinated H2A.

Materials:

-

Uveal melanoma cell lines

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies: anti-H2AK119ub, anti-H2A (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H2AK119ub antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-H2A antibody as a loading control.

-

Quantify the band intensities to determine the relative change in H2AK119ub levels.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of uveal melanoma.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID gamma)

-

Uveal melanoma cell line (with BAP1 mutation)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject uveal melanoma cells into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to the determined dosing schedule (e.g., daily intraperitoneal injection).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

-

Analyze the data to determine the effect of this compound on tumor growth and survival.

Future Directions and Conclusion

The development of this compound and other BAP1 inhibitors represents a novel and promising therapeutic strategy for cancers with specific genetic alterations. While the initial preclinical success has been demonstrated in leukemia models, the strong association between BAP1 loss and metastatic uveal melanoma provides a compelling rationale for investigating the efficacy of these inhibitors in this disease.

Future research should focus on:

-

Directly testing this compound in BAP1-deficient uveal melanoma cell lines and animal models.

-

Elucidating the precise mechanism of action of BAP1 inhibitors in the context of BAP1 loss-of-function.

-

Identifying potential biomarkers to predict response to BAP1 inhibitor therapy in uveal melanoma patients.

-

Exploring combination therapies to enhance the efficacy of BAP1 inhibitors.

References

- 1. scholars.northwestern.edu [scholars.northwestern.edu]

- 2. Epigenetic targeted therapy of stabilized BAP1 in ASXL1 gain-of-function mutated leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Epigenetic targeted therapy of stabilized BAP1 in ASXL1 gain-of-function mutated leukemia [ouci.dntb.gov.ua]

- 5. Technology -Small Molecule Inhibitors of BAP1 for Cancer Therapy [nulive.technologypublisher.com]

The Impact of BAP1-IN-1 on Chromatin Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRCA1-associated protein 1 (BAP1) is a nuclear deubiquitinase that plays a critical role in chromatin remodeling and tumor suppression. Its primary function involves the removal of ubiquitin from histone H2A at lysine 119 (H2AK119ub1), a modification associated with gene silencing. By opposing the activity of the Polycomb Repressive Complex 1 (PRC1), BAP1 helps maintain a balance in gene expression.[1][2][3] Dysregulation of BAP1 activity, often through mutation or deletion, is implicated in the development of various cancers. BAP1-IN-1, also known as iBAP, is a potent and specific small molecule inhibitor of BAP1's catalytic activity, offering a valuable tool for studying its function and a potential therapeutic avenue for cancers with specific genetic backgrounds.[1][4][5] This technical guide provides an in-depth overview of this compound's impact on chromatin remodeling, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Core Mechanism of Action

This compound directly inhibits the deubiquitinase activity of the BAP1 catalytic core. This inhibition leads to an accumulation of H2AK119ub1, a key epigenetic mark that is typically removed by BAP1. The increased levels of H2AK119ub1 alter the chromatin landscape, leading to changes in gene expression.[1][2]

Signaling Pathways and Logical Relationships

The interplay between BAP1, PRC1, and chromatin is a dynamic process. This compound disrupts this balance by inactivating BAP1, leading to a PRC1-dominant state.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: In Vitro BAP1 Inhibition

| Compound | Target | IC50 (µM) | Assay Type | Reference |

| This compound (iBAP) | BAP1 catalytic activity | 0.1 - 1 | Biochemical assay | [1][4] |

Table 2: Cellular Effects of this compound on Gene Expression

| Cell Line | Treatment | Number of Significantly Altered Genes | Key Downregulated Pathways | Key Upregulated Pathways | Reference |

| BAP1-WT cells | This compound (0.1 µM, 24h) | 240 | MYC targets, p53 pathway | Not specified | [4] |

| BAP1-KO cells | This compound (0.1 µM, 24h) | 33 | Not specified | Not specified | [4] |

Table 3: Anti-proliferative Effects of this compound

| Cell Line (Genotype) | Treatment | Effect | Reference |

| K562 (ASXL1-Y591*) | This compound (0-10 µM, 72h) | Significantly more sensitive to treatment compared to ASXL1-WT cells. | [4] |

| Cells with ASXL1 frameshift mutations | This compound (0-10 µM, 72h) | Ten times more sensitive to treatment compared to ASXL1-WT cells. | [4] |

Table 4: In Vivo Efficacy of this compound

| Mouse Model | Treatment | Outcome | Reference |

| ASXL1-mutant leukemia model | This compound (50 mg/kg/day, i.p., 4 weeks) | Delayed disease progression and improved survival. | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Deubiquitinase (DUB) Assay

This protocol is adapted from methodologies used to characterize BAP1 inhibitors.[1][4]

Objective: To measure the enzymatic activity of BAP1 and the inhibitory effect of this compound.

Materials:

-

Recombinant human BAP1 protein

-

Ubiquitin-AMC (Ub-7-amido-4-methylcoumarin) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM DTT, 0.1 mg/mL BSA)

-

This compound (dissolved in DMSO)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a 384-well plate, add recombinant BAP1 to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the wells containing BAP1 and incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding Ubiquitin-AMC substrate to each well.

-

Immediately measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) at kinetic intervals for 60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear phase of fluorescence increase).

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

This protocol is a general approach to confirm target engagement of an inhibitor within cells.

Objective: To verify that this compound binds to BAP1 in a cellular context.

Materials:

-

Leukemia cell lines (e.g., K562)

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

Protease inhibitor cocktail

-

Equipment for heating samples (e.g., PCR thermocycler)

-

Equipment for cell lysis (e.g., sonicator)

-

SDS-PAGE and Western blotting reagents

-

Anti-BAP1 antibody

Procedure:

-

Treat cultured cells with this compound (e.g., 1 µM) or DMSO for 1 hour.

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellet in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Centrifuge to pellet precipitated proteins.

-

Collect the supernatant (soluble protein fraction).

-

Analyze the amount of soluble BAP1 in each sample by Western blotting.

-

A shift in the melting curve of BAP1 in the presence of this compound indicates target engagement.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is a general guideline and should be optimized for specific cell types and antibodies.

Objective: To map the genome-wide changes in H2AK119ub1 occupancy following treatment with this compound.

Materials:

-

Cells treated with this compound or DMSO

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and chromatin shearing buffers

-

Sonicator

-

Anti-H2AK119ub1 antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing platform

Procedure:

-

Treat cells with this compound or DMSO for the desired time.

-

Cross-link proteins to DNA with formaldehyde.

-

Quench the reaction with glycine.

-

Lyse the cells and isolate nuclei.

-

Shear the chromatin by sonication to an average fragment size of 200-500 bp.

-

Pre-clear the chromatin with magnetic beads.

-

Incubate the chromatin with the anti-H2AK119ub1 antibody overnight.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA.

-

Prepare the DNA library for sequencing.

-

Perform high-throughput sequencing and analyze the data to identify regions with differential H2AK119ub1 enrichment.

Co-Immunoprecipitation (Co-IP)

This protocol outlines the general steps for investigating protein-protein interactions.

Objective: To determine if this compound affects the interaction of BAP1 with its binding partners (e.g., ASXL1).

Materials:

-

Cells treated with this compound or DMSO

-

Co-IP lysis buffer

-

Anti-BAP1 antibody (or antibody against the bait protein)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

-

Antibodies against potential interacting proteins (e.g., anti-ASXL1)

Procedure:

-

Treat cells with this compound or DMSO.

-

Lyse cells with a non-denaturing Co-IP lysis buffer.

-

Pre-clear the lysate with magnetic beads.

-

Incubate the lysate with the primary antibody against the bait protein (e.g., BAP1) overnight.

-

Capture the immune complexes with protein A/G beads.

-

Wash the beads to remove non-specific interactions.

-

Elute the protein complexes from the beads.

-

Analyze the eluate by Western blotting using antibodies against the bait protein and expected interacting partners.

Conclusion

This compound is a valuable chemical probe for dissecting the role of BAP1 in chromatin biology and a promising lead compound for the development of targeted therapies. Its ability to specifically inhibit BAP1's deubiquitinase activity results in a significant alteration of the chromatin landscape, primarily through the accumulation of H2AK119ub1. This leads to profound changes in gene expression and can selectively inhibit the proliferation of cancer cells with specific genetic vulnerabilities, such as ASXL1 gain-of-function mutations. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and therapeutically target the BAP1 pathway.

References

- 1. Epigenetic targeted therapy of stabilized BAP1 in ASXL1 gain-of-function mutated leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.northwestern.edu [scholars.northwestern.edu]

- 3. BAP1-related signature predicts benefits from immunotherapy over VEGFR/mTOR inhibitors in ccRCC: a retrospective analysis of JAVELIN Renal 101 and checkmate-009/010/025 trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Technology -Small Molecule Inhibitors of BAP1 for Cancer Therapy [nulive.technologypublisher.com]

- 5. Large‐scale analysis of BAP1 expression reveals novel associations with clinical and molecular features of malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

Initial Assessment of BAP1 as a Therapeutic Target in Renal Cell Carcinoma Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

BRCA1-associated protein 1 (BAP1) is a critical tumor suppressor gene frequently inactivated in clear cell renal cell carcinoma (ccRCC), the most common form of kidney cancer. Loss of BAP1 function is strongly correlated with high-grade tumors, aggressive disease, and poor prognosis, making it a compelling target for novel therapeutic interventions. While a specific inhibitor designated "BAP1-IN-1" is not documented in publicly available scientific literature, a growing body of preclinical and early clinical research has identified several classes of compounds with potential synthetic lethality in BAP1-deficient RCC. This technical guide provides a comprehensive initial assessment of these emerging therapeutic strategies, summarizing key preclinical data, detailing experimental methodologies, and visualizing the underlying biological pathways. The information presented herein is intended to inform and guide further research and development efforts aimed at targeting BAP1-mutated renal cell carcinoma.

Therapeutic Strategies for BAP1-Deficient Renal Cell Carcinoma

The loss of BAP1's deubiquitinase activity and its role in crucial cellular processes like DNA damage repair and transcriptional regulation create specific vulnerabilities in cancer cells. These vulnerabilities can be exploited by targeting parallel or compensatory pathways, a concept known as synthetic lethality. Key therapeutic strategies that have shown promise in preclinical or clinical models of BAP1-deficient cancers, including RCC, are detailed below.

BET Inhibitors

Bromodomain and extraterminal (BET) domain proteins are epigenetic readers that play a critical role in transcriptional regulation. Studies have shown that BAP1-deficient cancer cells, including ccRCC, exhibit heightened sensitivity to BET inhibitors.[1][2] The BET inhibitor OTX015 has demonstrated selective cytotoxicity in BAP1-knockout ccRCC cell lines and efficacy in in vivo xenograft models.[1][2]

PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that target the DNA damage response pathway. Given BAP1's role in homologous recombination repair, its deficiency can render cancer cells more reliant on other DNA repair mechanisms, making them susceptible to PARP inhibition. Preclinical studies have demonstrated the activity of PARP inhibitors in BAP1-deficient cell lines.[3] Furthermore, a phase II clinical trial (ORCHID) of the PARP inhibitor olaparib in patients with metastatic RCC harboring BAP1 or other DNA damage repair gene mutations showed a disease control rate of 18%, with some patients experiencing tumor reduction.[4][5]

HDAC Inhibitors

Histone deacetylase (HDAC) inhibitors represent another class of epigenetic modulators. A dual-screen for efficacy and toxicity identified the HDAC inhibitor quisinostat as a potential therapeutic for BAP1-mutant cancers.[6][7][8] Preclinical studies in BAP1-mutant uveal melanoma models, another cancer type with frequent BAP1 mutations, demonstrated that quisinostat could significantly reduce tumor growth in xenograft models.[6][7][9] This suggests a potential applicability for HDAC inhibitors in BAP1-deficient RCC.

Quantitative Preclinical Data

The following tables summarize the available quantitative data for the therapeutic agents discussed above in relevant preclinical models.

Table 1: In Vitro Cytotoxicity of BET Inhibitor OTX015 in BAP1-deficient ccRCC Cells [1]

| Cell Line | BAP1 Status | OTX015 IC50 (nM) |

| 786-O | Wild-type | >1000 |

| 786-O BAP1 KO | Knockout | ~100 |

Table 2: In Vivo Efficacy of BET Inhibitor OTX015 in a BAP1-deficient ccRCC Xenograft Model [2]

| Treatment Group | Tumor Growth Inhibition (%) |

| Vehicle | 0 |

| OTX015 | Significant inhibition (specific % not provided in abstract) |

Table 3: Clinical Activity of PARP Inhibitor Olaparib in BAP1-mutant Metastatic RCC (ORCHID Trial - Interim Analysis) [4][5]

| Endpoint | Value (n=11) |

| Objective Response Rate (ORR) | 9% |

| Stable Disease (SD) Rate | 18% |

| Disease Control Rate (DCR) | 18% |

| Tumor Reduction | 27% of patients |

Table 4: In Vivo Efficacy of HDAC Inhibitor Quisinostat in BAP1-mutant Uveal Melanoma Xenograft Models [6][7]

| PDX-derived Cell Line | BAP1 Status | Treatment Effect |

| MM28 | Mutant | Markedly reduced tumor growth |

| MP46 | Mutant | Markedly reduced tumor growth |

| MP41 | Wild-type | No effect on tumor growth |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of preclinical findings. The following sections outline the core experimental protocols employed in the assessment of potential therapeutics for BAP1-deficient RCC.

Cell Viability Assays (e.g., MTT Assay)

Objective: To determine the cytotoxic effects of a compound on cancer cell lines.

Protocol:

-

Cell Seeding: Plate RCC cells (both BAP1-wild-type and -mutant/knockout) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., OTX015, quisinostat) for a specified duration (e.g., 72 hours). Include a vehicle-only control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Protocol:

-

Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or nude mice).

-

Tumor Implantation: Subcutaneously inject a suspension of human RCC cells (BAP1-mutant or patient-derived xenograft fragments) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the test compound (e.g., OTX015, olaparib, quisinostat) or vehicle control according to a specific dosage and schedule (e.g., daily oral gavage or intraperitoneal injection).

-